molecular formula C7H7BBrFO2 B1519915 3-Bromo-2-fluoro-5-methylphenylboronic acid CAS No. 957066-00-1

3-Bromo-2-fluoro-5-methylphenylboronic acid

Cat. No.: B1519915
CAS No.: 957066-00-1
M. Wt: 232.84 g/mol
InChI Key: SSRBZWKLVJIPQE-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-5-methylphenylboronic acid” is a boronic acid compound with a molecular weight of 232.84 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (3-bromo-5-fluoro-2-methylphenyl)boronic acid . Its InChI code is 1S/C7H7BBrFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for the synthesis of biaryl compounds .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 348.2±52.0 °C at 760 mmHg .

Scientific Research Applications

Synthetic Methodologies and Catalysis

A significant application of 3-bromo-2-fluoro-5-methylphenylboronic acid is found in synthetic chemistry, where it serves as a precursor in various coupling reactions. Studies have shown its utility in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic structures. For instance, the Suzuki-Miyaura and related cross-couplings in aqueous solvents catalyzed by palladium complexes demonstrate the versatility of arylboronic acids in forming biaryls and heterobiaryls under environmentally friendly conditions (Nájera et al., 2004). Similarly, the preparation and catalytic activity of cyclopalladated complexes of thiophosphorylbenzoic acid thioamides highlight the role of boronic acid derivatives in facilitating novel catalytic processes, showcasing their importance in the synthesis of complex molecules (Kozlov et al., 2008).

Optical and Photophysical Applications

Another area of interest is the development of materials with unique optical and photophysical properties. Boronic acid derivatives have been explored for their potential in creating nanoparticles with enhanced brightness and emission tuning capabilities. For example, the construction of heterodifunctional polyfluorenes from boronic acid building blocks has led to nanoparticles that exhibit bright fluorescence emission with high quantum yields, which can be further tuned by energy transfer to attached dye labels (Fischer et al., 2013). This demonstrates the utility of boronic acid derivatives in the development of advanced materials for optical sensing, imaging, and light-emitting devices.

Chiral Separation Technologies

Furthermore, this compound and its derivatives are utilized in chiral separation technologies. The synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC) highlights the role of these compounds in enantioseparation, which is critical for pharmaceutical applications and the analysis of chiral compounds (Chankvetadze et al., 1997). These stationary phases offer exceptional chiral recognition abilities, underlining the importance of boronic acid derivatives in resolving racemic mixtures.

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .

Mode of Action

3-Bromo-2-fluoro-5-methylphenylboronic acid likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This transmetalation step is part of the reaction mechanism and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound likely participates, is a key biochemical pathway . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the production of a wide range of organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Moreover, the compound’s stability might be influenced by storage conditions, as suggested by the recommended storage temperature of 2-8°C .

Properties

IUPAC Name

(3-bromo-2-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBZWKLVJIPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659384
Record name (3-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-00-1
Record name (3-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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